

# "spectroscopic comparison of iron pentacarbonyl with its substitution derivatives"

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Compound of Interest		
Compound Name:	Iron pentacarbonyl	
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### A Spectroscopic Comparison of Iron Pentacarbonyl and Its Substitution Derivatives

This guide provides a detailed spectroscopic comparison of **iron pentacarbonyl**, Fe(CO)<sub>5</sub>, and its common substitution derivatives, focusing on data obtained from Infrared (IR), <sup>13</sup>C Nuclear Magnetic Resonance (NMR), and Mössbauer spectroscopy. The substitution of one or more carbonyl (CO) ligands with other Lewis bases, such as phosphines (e.g., PPh<sub>3</sub>), significantly alters the electronic and structural properties of the complex, changes which are readily observable through these spectroscopic techniques.

## Infrared (IR) Spectroscopy: Probing the C-O Bond Strength

Infrared spectroscopy is a powerful tool for studying metal carbonyl complexes. The stretching frequencies of the carbonyl ligands ( $\nu(CO)$ ) are particularly sensitive to the electronic environment of the metal center. In **iron pentacarbonyl** and its derivatives, the primary bonding interaction involves  $\sigma$ -donation from the CO ligand to the iron center and  $\pi$ -backdonation from the iron d-orbitals into the antibonding  $\pi^*$  orbitals of the CO ligand.

The extent of this  $\pi$ -back-donation directly influences the C-O bond strength and, consequently, its IR stretching frequency. When a CO ligand is replaced by a ligand that is a stronger  $\sigma$ -donor and/or a weaker  $\pi$ -acceptor (like triphenylphosphine, PPh<sub>3</sub>), the electron density on the iron center increases.[1] This increased electron density is delocalized onto the



remaining CO ligands via enhanced  $\pi$ -back-donation.[1][2] This populates the  $\pi^*$  antibonding orbitals of the CO, weakening the carbon-oxygen triple bond and causing a shift of the  $\nu$ (CO) bands to lower wavenumbers (a "redshift").[2]

**Iron pentacarbonyl** itself has a trigonal bipyramidal structure and exhibits two characteristic intense  $\nu(CO)$  bands in its IR spectrum.[3] Upon substitution, the number and position of these bands change, reflecting the new molecular symmetry and electronic environment. For example, the substitution to form Fe(CO)<sub>3</sub>(PPh<sub>3</sub>)<sub>2</sub> results in new bands at significantly lower frequencies.[1][2]

Table 1: Comparison of Carbonyl Stretching Frequencies ( $\nu$ (CO))

Compound	ν(CO) bands (cm <sup>-1</sup> )
Fe(CO)₅	~2025, 2000
Fe(CO) <sub>4</sub> (PPh <sub>3</sub> )	2055, 1978, 1943
Fe(CO)3(PPh3)2	~1944, 1886, 1881

Note: Values are approximate and can vary with the solvent or physical state (gas, liquid, solid). Data sourced from [1][2].

### <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy:Observing Ligand Dynamics

<sup>13</sup>C NMR spectroscopy provides valuable information on the chemical environment and dynamic behavior of the carbonyl ligands.

• Iron Pentacarbonyl (Fe(CO)₅): In its trigonal bipyramidal structure, Fe(CO)₅ has two distinct types of carbonyl ligands: two axial and three equatorial. However, at room temperature, it undergoes a rapid intramolecular exchange process known as Berry pseudorotation, which interchanges the axial and equatorial carbonyls.[4] This fluxional behavior is fast on the NMR timescale, resulting in the observation of only a single, sharp resonance for all five carbonyl carbons.[4] At very low temperatures (e.g., -170°C), this exchange can be "frozen out," and two distinct peaks for the axial and equatorial environments become visible.[5]



 Substitution Derivatives: The substitution of a CO ligand with a ligand 'L' breaks the high symmetry of the parent molecule. This renders the remaining carbonyl ligands chemically inequivalent, leading to the appearance of multiple resonances in the <sup>13</sup>C NMR spectrum, even at room temperature. The chemical shifts of these signals are influenced by the electronic properties of the substituting ligand.

Table 2: Comparison of  $^{13}$ C NMR Chemical Shifts ( $\delta$ )

Compound	Carbonyl <sup>13</sup> C Chemical Shift (δ, ppm)	Comments
Fe(CO)5	~211	Single peak at room temperature due to fluxionality. [4]
Fe(CO)₄(PPh₃)	216.7, 215.3	Multiple signals due to reduced symmetry.
Fe(CO)3(PPh3)2	~218 (trans isomer)	A single resonance is expected for the trans isomer where all COs are equatorial.

Note: Chemical shifts are approximate and depend on the solvent and reference standard.

### <sup>57</sup>Fe Mössbauer Spectroscopy: A Window into the Iron Nucleus

<sup>57</sup>Fe Mössbauer spectroscopy is a nuclear technique that probes the immediate electronic environment of the iron nucleus. It provides two key parameters:

• Isomer Shift ( $\delta$ ): This parameter is proportional to the s-electron density at the iron nucleus. Changes in the  $\sigma$ -donation and  $\pi$ -back-donation capabilities of the ligands alter the shielding of the s-orbitals and thus change the isomer shift. Substitution of a CO ligand with a stronger  $\sigma$ -donor like a phosphine generally increases the electron density at the iron, leading to a more negative (or less positive) isomer shift.



Quadrupole Splitting (ΔE\_Q): This arises from the interaction between the nuclear quadrupole moment of the <sup>57</sup>Fe nucleus and an asymmetric electric field gradient. A non-zero quadrupole splitting indicates a deviation from cubic symmetry at the iron nucleus. While Fe(CO)<sub>5</sub> has a non-cubic trigonal bipyramidal geometry and thus a significant quadrupole splitting, substitution further alters the symmetry and the magnitude of this splitting.[6]

Table 3: Comparison of <sup>57</sup>Fe Mössbauer Spectroscopic Data

Compound	Isomer Shift (δ, mm/s)	Quadrupole Splitting $(\Delta E_Q, mm/s)$
Fe(CO) <sub>5</sub>	-0.16	2.57
Fe(CO)4(PPh3)	-0.21	2.87
Fe(CO)3(PPh3)2	-0.25	3.05

Note: Isomer shifts are relative to sodium nitroprusside. Data is illustrative and sourced from literature principles.[6]

### **Experimental Protocols**

The following are generalized methodologies for the spectroscopic analysis of iron carbonyl compounds, which are typically air- and moisture-sensitive.

### **Infrared Spectroscopy (Solution)**

- Sample Preparation: Inside a glovebox or using Schlenk line techniques, dissolve a small amount (~1-5 mg) of the iron carbonyl complex in an appropriate anhydrous IR-grade solvent (e.g., hexane, dichloromethane, THF) in a small vial. The solvent must be transparent in the region of interest (typically 2200-1700 cm<sup>-1</sup>).
- Cell Assembly: Assemble a liquid IR cell (e.g., CaF<sub>2</sub> or NaCl plates) with an appropriate path length (e.g., 0.1-1.0 mm).
- Data Acquisition: Transfer the sample solution into the sealed IR cell via a gas-tight syringe. Place the cell in the spectrophotometer. Record a background spectrum of the pure solvent



first. Then, acquire the sample spectrum.

 Processing: Subtract the solvent background from the sample spectrum to obtain the final spectrum of the compound.

### <sup>13</sup>C NMR Spectroscopy

- Sample Preparation: In a glovebox, accurately weigh a sample of the complex (typically 5-20 mg) and dissolve it in a suitable deuterated solvent (e.g., C<sub>6</sub>D<sub>6</sub>, CD<sub>2</sub>Cl<sub>2</sub>, THF-d<sub>8</sub>) that has been thoroughly dried and degassed.
- Tube Sealing: Transfer the solution to an NMR tube. The tube should be sealed with a tightfitting cap and wrapped with paraffin film, or preferably, flame-sealed under vacuum for longterm or variable-temperature experiments.
- Data Acquisition: Insert the tube into the NMR spectrometer. Acquire the <sup>13</sup>C NMR spectrum using appropriate parameters (e.g., pulse sequence, acquisition time, relaxation delay). A proton-decoupled sequence is standard.
- Processing: Process the raw data (Fourier transform, phase correction, baseline correction) and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

#### <sup>57</sup>Fe Mössbauer Spectroscopy

- Sample Preparation: The sample should be a solid powder. Inside a glovebox, finely grind
  the crystalline sample and place it into a sample holder (e.g., a Delrin cup). The amount of
  sample required depends on the iron content and enrichment, but typically 50-100 mg is
  sufficient for natural abundance iron.
- Cryogenics: Mount the sealed sample holder onto the cold finger of a cryostat (e.g., a liquid helium or closed-cycle helium cryostat). Data is typically collected at low temperatures (e.g., 77 K) to increase the recoil-free fraction.
- Data Acquisition: The sample is exposed to a gamma-ray source (typically <sup>57</sup>Co). The velocity of the source is varied, and the gamma-ray transmission through the sample is



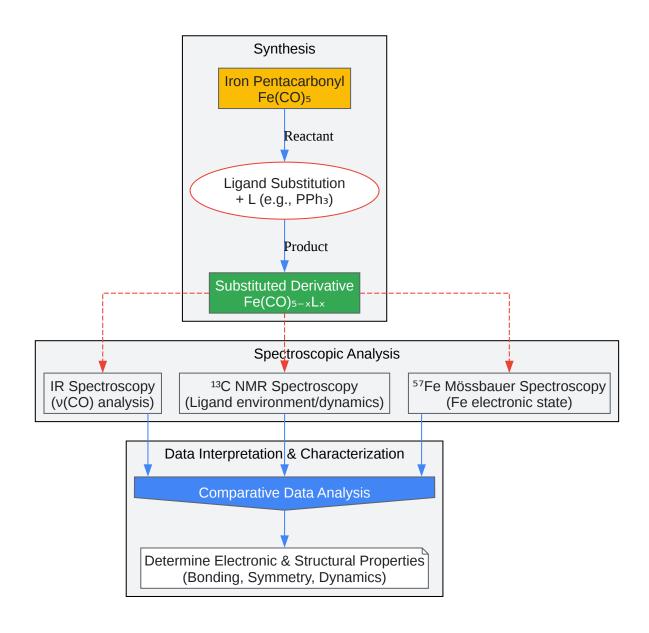
measured as a function of this velocity. Data is collected over a period of several hours to days to achieve an adequate signal-to-noise ratio.

• Data Analysis: The resulting spectrum (a plot of transmission vs. velocity) is fitted with Lorentzian lineshapes to extract the isomer shift ( $\delta$ ) and quadrupole splitting ( $\Delta E_Q$ ).

## Visualized Workflow: From Synthesis to Characterization

The following diagram illustrates the logical workflow for the comparative study of **iron pentacarbonyl** derivatives.





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Caption: Workflow for the synthesis and spectroscopic characterization of iron carbonyl derivatives.



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